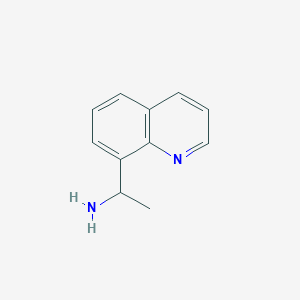

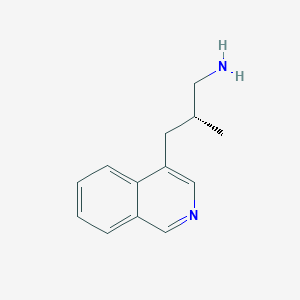

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

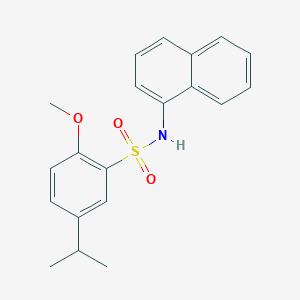

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a type of heterocyclic compound that is ubiquitous in nature . The compound also includes a cyclopentyl group, which is a cyclic hydrocarbon group . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring and the attachment of the cyclopentyl group. Benzofuran compounds can be synthesized from 2-hydroxystilbenes using hypervalent iodine reagents . The cyclopentyl group could potentially be introduced through a reaction with cyclopentylamine .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Innovative Synthesis Methods : A fast, versatile, and practical microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has been developed. This method is effective for a series of amines, 2′-hydroxyacetophenones, aldehydes, and benzonitriles, potentially useful in drug-discovery campaigns for the rapid identification of biologically active compounds (Vincetti et al., 2016).

Chemical Reactions and Biological Activity : The synthesis and biological activity of a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored. These derivatives exhibit cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, highlighting the potential therapeutic applications of benzofuran-2-carboxamide derivatives (Kelly et al., 2007).

Biological Activities and Applications

Antibacterial and Antimicrobial Properties : Novel N-(3-hydroxy-2-pyridyl)benzamides have been synthesized and tested for their in vitro antibacterial activity against various bacteria. Some derivatives showed promising activity, indicating the potential of benzofuran-2-carboxamide derivatives as antibacterial agents (Mobinikhaledi et al., 2006).

Antihyperlipidemic Activity : A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and tested in vivo for their hypolipidemic activity in rats. Compounds exhibited significant reductions in plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, suggesting their potential as lipid-lowering agents (Al-qirim et al., 2012).

Cancer Research and Therapy : Synthesis and modeling of new benzofuranone histone deacetylase inhibitors have shown that these compounds possess micromolar antiproliferative and histone deacetylase inhibitory activities, modulating histone H4 acetylation. This points towards their potential use in lung cancer treatments by stimulating tumor suppressor gene expression (Charrier et al., 2009).

Mécanisme D'action

Orientations Futures

The future directions for research on “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide” could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of biological activities exhibited by benzofuran compounds , this compound could have potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-8-10-5-11(7-12(10)18)16-15(19)14-6-9-3-1-2-4-13(9)20-14/h1-4,6,10-12,17-18H,5,7-8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXVDGXKCDOZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![Ethyl 3-{[(3-fluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2725628.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2725641.png)